molecular formula C9H9N3S B1580961 2-(Methylthio)quinazolin-4-amine CAS No. 63963-40-6

2-(Methylthio)quinazolin-4-amine

Cat. No. B1580961
CAS RN: 63963-40-6
M. Wt: 191.26 g/mol
InChI Key: MXRPUVYQSUYFTH-UHFFFAOYSA-N
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Description

2-(Methylthio)quinazolin-4-amine is a derivative of quinazoline, a nitrogen-containing heterocyclic compound . Quinazoline derivatives have drawn significant attention due to their wide range of biological activities . They have been associated with various therapeutic activities, including anti-cancer, anti-inflammatory, anti-bacterial, analgesic, anti-virus, anti-cytotoxin, anti-spasm, anti-tuberculosis, anti-oxidation, anti-malarial, anti-hypertension, anti-obesity, anti-psychotic, anti-diabetes, and more .


Synthesis Analysis

Quinazoline derivatives are synthesized using various methods, divided into five main classifications: Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . A specific series of N-substituted-5-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-2-amine, which includes 2-(Methylthio)quinazolin-4-amine, was synthesized by the nucleophilic substitution reaction of 4-(2-(methylthio)-5-phenyl-[1,2,4]triazolo quinazoline with different aryl amines .


Molecular Structure Analysis

The molecular structure of 2-(Methylthio)quinazolin-4-amine is derived from the quinazoline moiety, which consists of a benzene ring fused to a pyrimidine ring . The quinazoline system may contain an oxo group (=O) at C-2 to form the carbonyl group (C=O), named quinazoline-2 (1H)-one (2-quinazolinone) or at C-4 and named quinazoline-4 (3H)-one (4-quinazolinone) .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of quinazoline derivatives include Aza-reaction, Microwave-assisted reaction, Metal-mediated reaction, Ultrasound-promoted reaction, and Phase-transfer catalysis reaction . In the specific synthesis of 2-(Methylthio)quinazolin-4-amine, a nucleophilic substitution reaction is used .

Scientific Research Applications

  • Medicinal Chemistry

    • Quinazoline is an essential scaffold, known to be linked with various biological activities . Some of the prominent biological activities of this system are analgesic, anti-inflammatory, anti-hypertensive, anti-bacterial, anti-diabetic, anti-malarial, sedative–hypnotic, anti-histaminic, anti-cancer, anti-convulsant, anti-tubercular, and anti-viral activities .
    • Many studies have successfully investigated the structure–activity relationship to explore the specific structural features of their biological targets .
    • The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .
  • Antitumor Activity

    • A series of novel 4,6,7-trisubstituted quinazoline derivatives containing benzothiazole moiety were designed, synthesized and evaluated for their antitumor activity against four human cancer cells (PC-3, MGC-803, A549 and Eca-109) using MTT assay .
    • Among them, compound 11k showed the most potent cytotoxicity against PC-3 cells (IC 50 = 5.59 ± 0.78 μM) .
    • Compound 11k also significantly inhibited the colony formation and migration of PC-3 cells .
    • Meanwhile, compound 11k induced cell cycle arrest at S-phase and cell apoptosis, as well as increased accumulation of intracellular reactive oxygen species .
  • Synthesis of Quinazolin-4(3H)-ones

    • Quinazolin-4(3H)-ones are synthesized mainly from isatoic anhydride, via 2-aminobenzamides as intermediates, by reaction with primary amines and cyclization reagents such as isocyanides, orthoformates, or aldehydes .
    • The synthetic methods primarily involve the use of a metal catalyst .
    • These methods work well for substrates containing either electron-donating (EDG) or electron-withdrawing groups (EWG) .
  • Pharmacological Diversification

    • Quinazoline and quinazolinone scaffolds have aroused great interest in medicinal chemists for the development of new drugs or drug candidates .
    • The pharmacological activities of quinazoline and its related scaffolds include anti-cancer, anti-microbial, anti-convulsant, and antihyperlipidaemia .
    • Molecular hybridization technology is used for the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
  • Green Process for Synthesis

    • Eleven 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .
    • Representative acetamides have been thermally derived from their functional free 3-amino group .
  • Dual Inhibitors for Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Histone Deacetylase (HDAC)

    • A series of 4-anilinoquinazoline and hydroxamic acid hybrids have been synthesized as dual inhibitors for VEGFR-2 and HDAC .
    • HDAC inhibitors are claimed to possess minimal toxicities toward normal cells; hence, their combinations with other anti-cancer agents could be beneficial .
  • Microwave-Assisted Green Process

    • Eleven 3-amino-2-methyl-quinazolin-4(3H)-ones have been synthesized, in good to excellent yields, via their corresponding benzoxazinones using an efficient tandem microwave-assisted green process .
    • Representative acetamides have been thermally derived from their functional free 3-amino group .

Future Directions

Quinazoline derivatives, including 2-(Methylthio)quinazolin-4-amine, have shown promising biological activities, suggesting potential for further optimization and development into new therapeutic agents . The diversity in the pharmacological response of the quinazoline system has encouraged medicinal chemists to study and discover this system and its multitude of potential against several biological activities . The developing understanding of quinazoline derivatives and their biological targets presents opportunities for the discovery of novel therapeutics .

properties

IUPAC Name

2-methylsulfanylquinazolin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3S/c1-13-9-11-7-5-3-2-4-6(7)8(10)12-9/h2-5H,1H3,(H2,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXRPUVYQSUYFTH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=CC=CC=C2C(=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20351228
Record name 2-(Methylsulfanyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Methylthio)quinazolin-4-amine

CAS RN

63963-40-6
Record name 2-(Methylsulfanyl)quinazolin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20351228
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
X Meng, N Li, E Li, T Chang, M Liu, Q Liu… - Chinese Journal of …, 2018 - sioc-journal.cn
In order to find the efficient and novel antitumor drugs, a series of 2-methylthio-4-arylamine quinazoline derivatives were designed and synthesized. The target compounds were …
Number of citations: 1 sioc-journal.cn
D Aboushady, SS Rasheed, J Herrmann, A Maher… - Bioorganic …, 2021 - Elsevier
The emergence of bacterial resistance has triggered a multitude of efforts to develop new antibacterial agents. There are many compounds in literature that were reported as potent …
Number of citations: 5 www.sciencedirect.com
P Grover, M Bhardwaj, G Kapoor… - Current Organic …, 2021 - ingentaconnect.com
The heterocyclic compounds have a great significance in medicinal chemistry because they have extensive biological activities. Cancer is globally the leading cause of death and it is a …
Number of citations: 8 www.ingentaconnect.com
C TACHDJIAN, DS KARANEWSKY, XQ TANG, X LI… - ic.gc.ca
L'invention concerne des procédés d'identification de modificateurs de récepteurs chimiosensoriels et de leurs ligands permettent de déterminer si une entité d'essai est appropriée …
Number of citations: 2 www.ic.gc.ca
C TACHDJIAN, DS KARANEWSKY, XQ TANG, X LI… - ic.gc.ca
du brevet 2687453 - Base de données sur les brevets canadiens Passer au contenu Sélection de la langue English / Government of Canada Search https://www.canada.ca/fr/sr.html …
Number of citations: 0 www.ic.gc.ca
孟祥川, 栗娜, 李二冬, 常通航, 刘梦, 柳晴怡, 袁文娟… - 有机化学, 2018 - sioc-journal.cn
为了寻求高效的新型抗肿瘤药物, 设计并合成了一系列新型2-甲硫基-4-苯胺喹唑啉衍生物, 对这些化合物在人类四种癌细胞MGC-803 (人胃癌细胞), PC-3 (人前列腺癌细胞), HGC-27 (人胃癌…
Number of citations: 6 sioc-journal.cn

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